Conformational Polymorphism – Four Independent Molecules in the Asymmetric Unit vs. Typical Single‑Molecule Tetrazole Crystals
The single‑crystal X‑ray structure of dimethyl 5‑oxo‑1H‑tetrazole‑1,4(5H)‑dicarboxylate (C₅H₆N₄O₅) reveals four crystallographically independent molecules (Z′ = 4) in the asymmetric unit, distributed as two conformationally distinct pairs that differ by the rotation of one carbomethoxy group relative to the tetrazole plane [1]. In contrast, the vast majority of structurally characterized 1‑substituted or 1,4‑disubstituted tetrazoles exhibit Z′ = 1 [2]. The elevated Z′ value directly indicates a shallow conformational energy landscape and the potential for multiple polymorphic forms, which in turn governs dissolution rate, physical stability, and tableting behavior in solid dosage formulations.
| Evidence Dimension | Number of crystallographically independent molecules (Z′) in the asymmetric unit |
|---|---|
| Target Compound Data | Z′ = 4 (four independent molecules, two conformational pairs) [1] |
| Comparator Or Baseline | Typical 1‑substituted / 1,4‑disubstituted tetrazoles: Z′ = 1 [2] |
| Quantified Difference | Z′ ratio = 4:1 relative to the most common category |
| Conditions | Single‑crystal X‑ray diffraction at T = 298 K; Nicolet P3 diffractometer; R factor = 0.085 [1] |
Why This Matters
A compound with Z′ = 4 carries a higher intrinsic risk (or opportunity) for polymorphism; procurement of the structurally authenticated form ensures solid‑state reproducibility in pre‑formulation and process development.
- [1] Crockett, R., Forrester, A. R., & Howie, R. A. (2003). Dimethyl 5‑oxo‑4,5‑dihydro‑1H‑tetrazole‑1,4‑dicarboxylate. Acta Crystallographica Section E, 59(9), o1295‑o1297. View Source
- [2] Gavezzotti, A. (1994). Are Crystal Structures Predictable? Accounts of Chemical Research, 27(10), 309‑314. View Source
